

# Evixapodlin: A Technical Guide to a Novel Oral PD-L1 Inhibitor

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## Compound of Interest

Compound Name: *Evixapodlin*

Cat. No.: *B8144761*

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## Abstract

**Evixapodlin** (formerly GS-4224) is a first-in-class, orally bioavailable, small molecule inhibitor of the programmed cell death ligand 1 (PD-L1).[1][2] Developed by Gilead Sciences, this symmetrical tetra-aryl compound presents a unique mechanism of action, inducing the dimerization of PD-L1 to block its interaction with the PD-1 receptor, thereby reactivating anti-tumor immunity.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of **Evixapodlin**. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in the field of cancer immunotherapy.

## Discovery and Rationale

The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, the intravenous administration and potential for immune-related adverse events associated with antibody therapies created a need for alternative treatment modalities.[1] The pursuit of an oral small molecule inhibitor offered the promise of greater convenience for patients and more flexible management of toxicities.[1]

Gilead Sciences disclosed the discovery of **Evixapodlin** (GS-4224) following a process that identified small molecules with very long off-rates compared to known macrocyclic antibodies.

[4] The optimization of a tetra-aryl lead compound led to the identification of **Evixapodlin** as a potent and selective PD-L1 inhibitor.[4]

Table 1: Physicochemical Properties of **Evixapodlin**

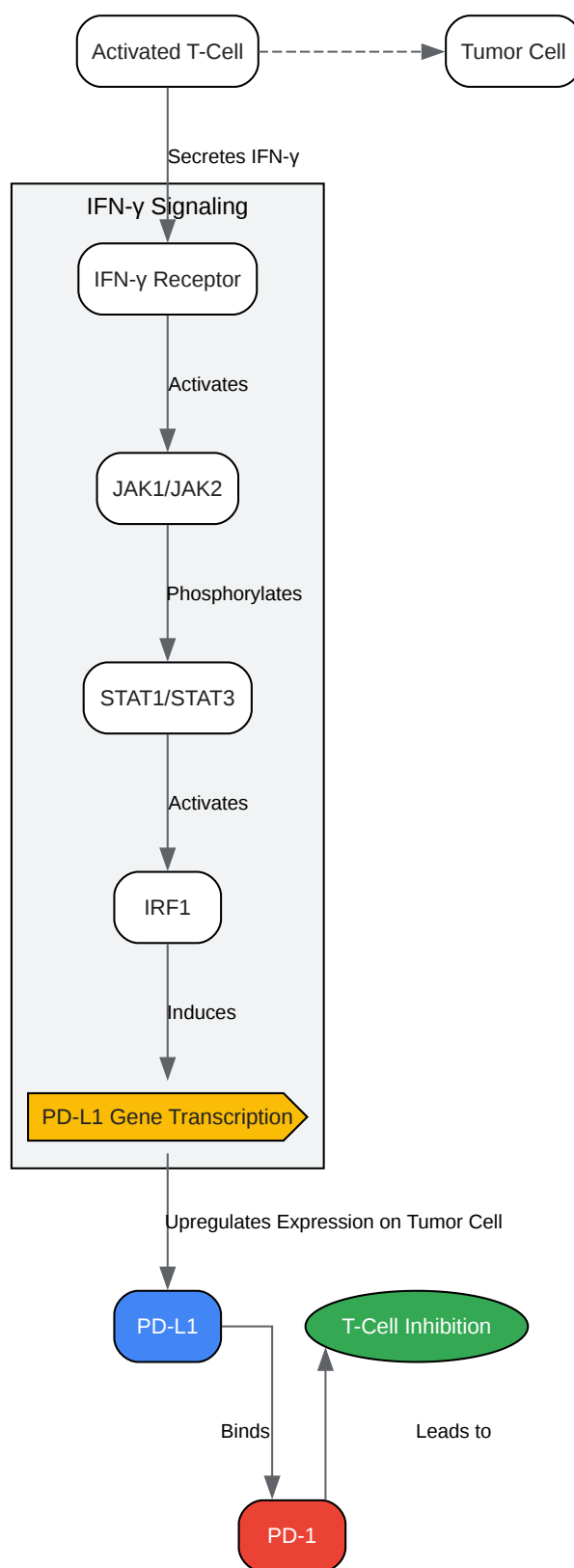
Property	Value	Reference(s)
Alternate Names	GS-4224, OX-4224	[5][6]
Chemical Class	Symmetrical tetra-aryl small molecule	[1]
Molecular Weight	691.6 g/mol	[1]
Mechanism of Action	PD-L1 Dimerization and PD-1/PD-L1 Interaction Inhibitor	[1][3]

## Mechanism of Action

**Evixapodlin** employs a novel mechanism distinct from antibody-based checkpoint inhibitors. It binds specifically to two PD-L1 molecules, inducing their homodimerization.[1][3] This dimerization sterically hinders the binding of PD-L1 to its cognate receptor, PD-1, on T-cells.[1] The blockade of this critical immune checkpoint reverses T-cell inhibition, leading to enhanced T-cell activation and subsequent tumor cell lysis.[1][2] A key characteristic of **Evixapodlin** is that its potency is directly proportional to the density of PD-L1 on the cell surface, allowing for selective engagement with PD-L1-high cells.[1][2]

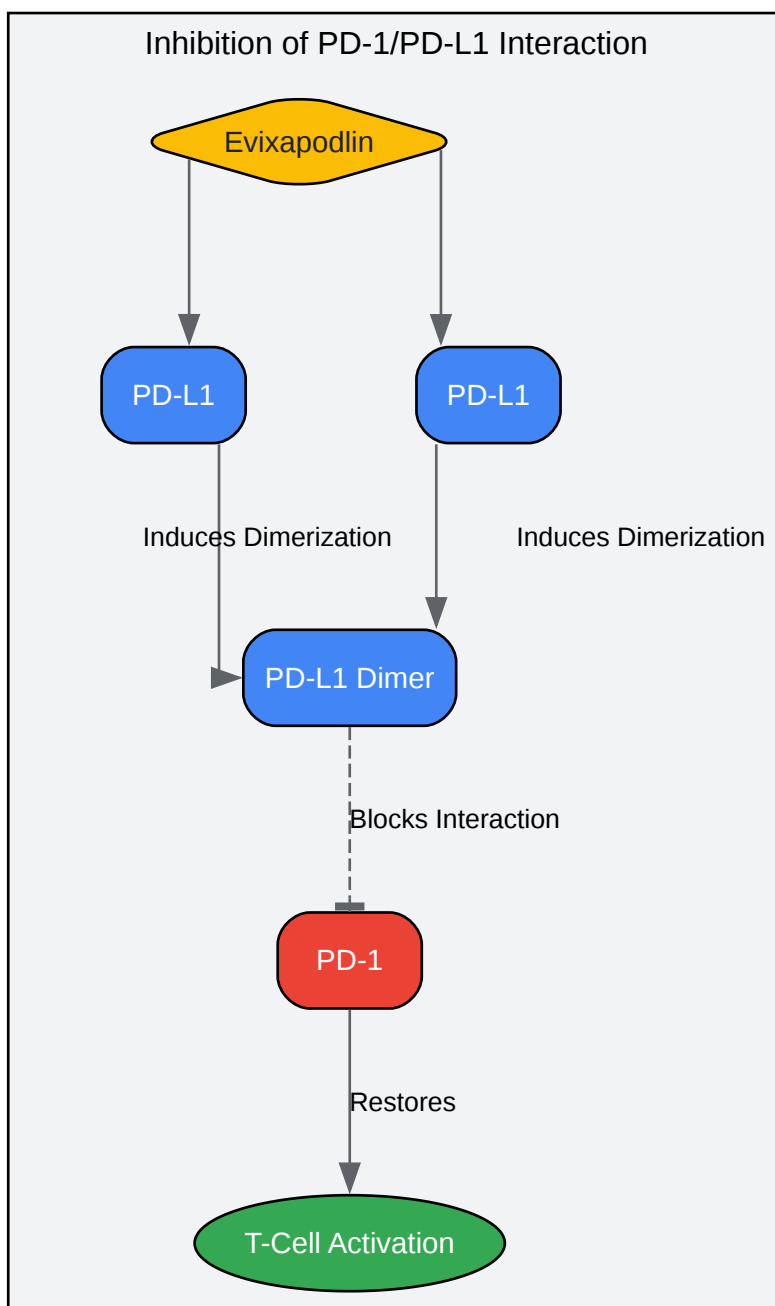
## Signaling Pathways

The PD-1/PD-L1 axis is a crucial negative regulator of T-cell function. In the tumor microenvironment, activated T-cells release cytokines such as interferon-gamma (IFN- $\gamma$ ).[7] IFN- $\gamma$  can, in turn, upregulate the expression of PD-L1 on tumor cells through the JAK/STAT signaling pathway, creating an adaptive immune resistance mechanism.[8][9][10] By blocking the PD-1/PD-L1 interaction, **Evixapodlin** effectively disrupts this negative feedback loop.



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**Diagram 1:** IFN-γ-mediated upregulation of PD-L1 and subsequent T-cell inhibition.



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**Diagram 2: Evixapodlin's mechanism of action via PD-L1 dimerization.**

## Preclinical Development

### In Vitro Activity

**Evixapodlin** has demonstrated potent activity in a variety of in vitro assays. It effectively inhibits the human PD-1/PD-L1 protein-protein interaction and shows target occupancy in human cancer cell lines.<sup>[4][5]</sup> Its activity is enhanced in cells with higher PD-L1 expression, underscoring its selective engagement mechanism.<sup>[4]</sup>

Table 2: In Vitro Activity of **Evixapodlin**

Assay	Metric	Value	Reference(s)
PD-1/PD-L1 Interaction	IC <sub>50</sub>	0.213 nM	<sup>[5]</sup>
Target Occupancy (MDA-MB-231 cells)	EC <sub>50</sub>	4 nM	<sup>[4]</sup>
Target Occupancy (PD-L1 high cells)	EC <sub>50</sub>	11 nM	<sup>[4]</sup>
T-Cell Mediated Tumor Killing	EC <sub>50</sub>	12 ± 15 nM	<sup>[1]</sup>

## In Vivo Pharmacokinetics and Efficacy

Preclinical studies in animal models established the oral bioavailability and pharmacokinetic profile of **Evixapodlin**.<sup>[4]</sup> In a human PD-L1-expressing MC38 mouse tumor model, **Evixapodlin** demonstrated significant tumor growth inhibition, comparable to the anti-PD-L1 antibody atezolizumab.<sup>[1][4]</sup>

Table 3: Pharmacokinetic Parameters of **Evixapodlin** in Preclinical Species (1 mg/kg IV)

Species	Bioavailability	Blood Clearance (L/h/kg)	Half-life (h)	Vol. of Distribution (Vss, L/kg)	Reference(s)
Rat	29%	0.28	9.0	1.5	[4]
Dog	68%	0.67	10.7	3.2	[4]
Cynomolgus Monkey	41%	0.25	9.4	1.2	[4]

Table 4: In Vivo Pharmacokinetics of **Evixapodlin** in a Human PD-L1 Expressing Mouse Model (Once Daily Dosing)

Dose (mg/kg)	C <sub>max</sub> (μM)	AUC <sub>0-24</sub> (μM·h)	Reference(s)
1	0.41	4.9	[4]
10	3.2	18.6	[4]
50	15.9	152	[4]

## Clinical Development

A Phase 1, open-label, dose-escalation study (NCT04049617) was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Evixapodlin** in patients with advanced solid tumors.[1][11]

Table 5: Summary of Phase 1 Clinical Trial (NCT04049617) Design

Parameter	Description	Reference(s)
Study Design	Open-label, multicenter, sequential dose-escalation (3+3 design)	[1]
Population	18 patients with advanced solid tumors refractory to standard therapy	[1][11]
Dose Cohorts	400 mg, 700 mg, 1000 mg, and 1500 mg once daily (QD)	[1]
Primary Objectives	Characterize safety and tolerability; determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)	[11]

The study showed that **Evixapodlin** was well-tolerated at doses up to 1500 mg QD, with no dose-limiting toxicities observed.[12] Dose-proportional increases in plasma exposure were seen, and pharmacokinetic data supported once-daily dosing.[12] On-target biomarker activity was confirmed, including engagement of PD-L1 and induction of immune-related pharmacodynamic responses.[2] However, no objective responses were observed in the 18 patients treated.[12] The study was discontinued by Gilead for business reasons in favor of a more advanced asset.[1][11] Subsequently, OmRx Oncology has licensed **Evixapodlin** (renaming it OX-4224) and initiated a Phase 2 trial in non-small cell lung cancer (NSCLC).[6][13]

## Detailed Experimental Protocols

### PD-L1 Dimerization Assay

This assay quantifies the ability of **Evixapodlin** to induce PD-L1 dimerization.[1]

- Cell Line Engineering: Engineer cells to express PD-L1 fused to two different subunits of a reporter enzyme (e.g., luciferase).

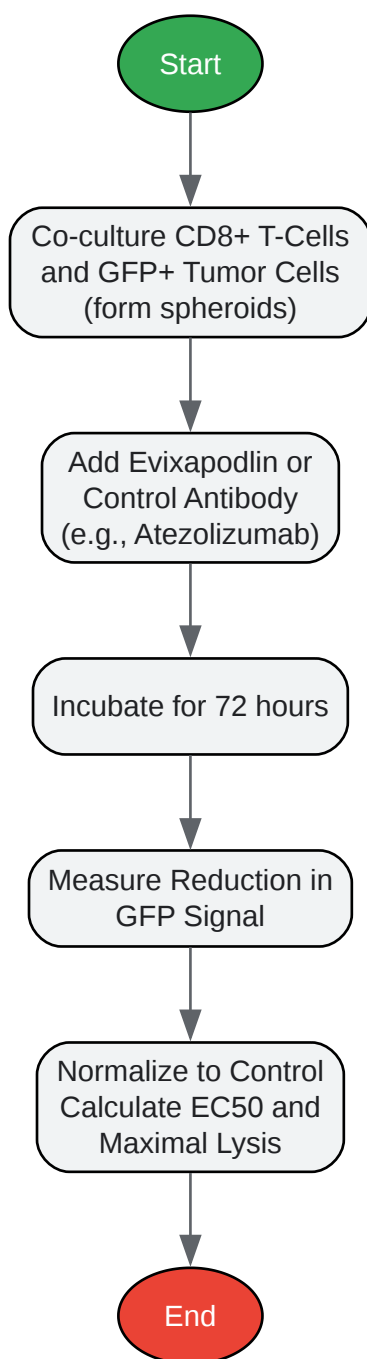
- **Compound Treatment:** Treat the engineered cells with varying concentrations of **Evixapodlin**.
- **Dimerization and Signal Generation:** If **Evixapodlin** induces PD-L1 dimerization, the enzyme subunits are brought into close proximity, forming a functional enzyme.
- **Signal Detection:** Add a cell-permeable substrate for the enzyme and measure the resulting luminescent signal. The signal intensity is proportional to the extent of PD-L1 dimerization. A control cell line expressing PD-L2 is used to confirm selectivity.[\[1\]](#)

## In Vitro T-Cell Mediated Tumor Lysis Assay

This protocol assesses the ability of **Evixapodlin** to enhance T-cell killing of tumor cells.[\[1\]](#)

- **Cell Culture:** Co-culture human CD8<sup>+</sup> T-cells from an HLA-A2<sup>+</sup> donor with GFP-expressing, HLA-A2<sup>+</sup> MDA-MB-231 breast carcinoma cells to form three-dimensional tumor spheroids.
- **Treatment:** Add serial dilutions of **Evixapodlin** or a control antibody (e.g., atezolizumab) to the co-culture.
- **Incubation:** Incubate the co-culture for a specified period (e.g., 72 hours) to allow for T-cell-mediated killing.
- **Data Acquisition:** Measure the reduction in the GFP signal, which corresponds to the lysis of the tumor cells.
- **Analysis:** Normalize the tumor lysis data to the positive control (atezolizumab) to determine the potency (EC<sub>50</sub>) and maximum efficacy of **Evixapodlin**.[\[1\]](#)





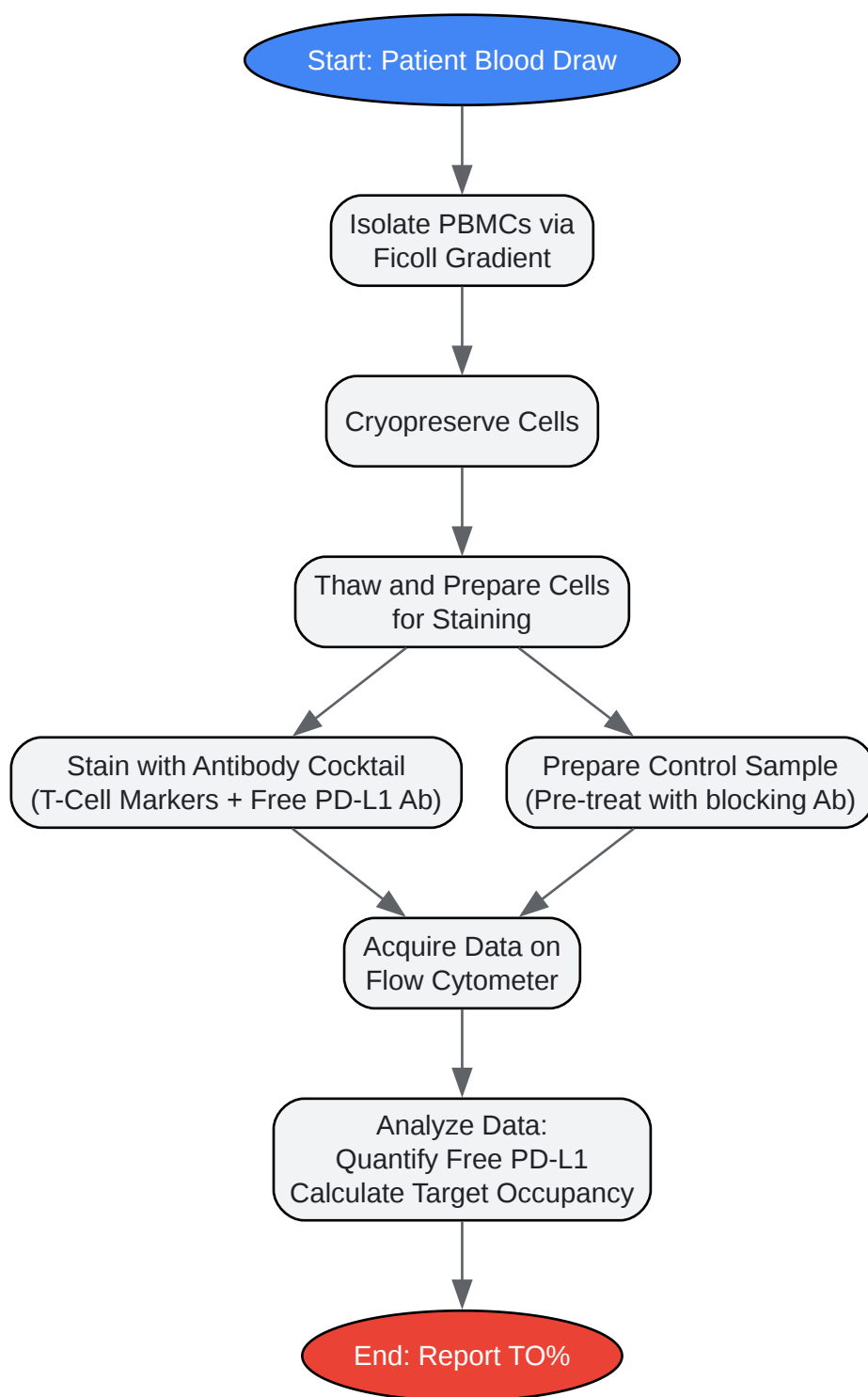
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**Diagram 3:** Experimental workflow for the in vitro tumor lysis assay.

## Clinical Target Occupancy (TO) Assay

This protocol measures the extent to which **Evixapodlin** binds to its target (PD-L1) on peripheral immune cells from patients.<sup>[1]</sup>

- **Sample Collection:** Collect heparinized whole blood samples from patients at various time points during treatment.
- **PBMC Isolation:** Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density gradient centrifugation.
- **Cryopreservation:** Cryopreserve isolated PBMCs for batched analysis.
- **Staining:** Thaw cells and stain with a cocktail of fluorescently labeled antibodies to identify T-cell subsets (e.g., CD3, CD4, CD8) and to detect the amount of free (unbound) PD-L1 on the cell surface. A viability dye is included to exclude dead cells.
- **Control:** A replicate sample is pre-treated with a saturating concentration of an unlabeled PD-L1 blocking antibody to serve as a positive control for 100% target occupancy.
- **Flow Cytometry:** Acquire data on a flow cytometer.
- **Data Analysis:** Analyze the flow cytometry data to quantify the level of free PD-L1 on specific T-cell populations, and calculate target occupancy relative to pre-dose levels and the positive control.



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**Diagram 4:** Experimental workflow for the clinical target occupancy assay.

## Conclusion and Future Directions

**Evixapodlin** is a potent, selective, and orally bioavailable small molecule inhibitor of PD-L1 with a unique dimerization-based mechanism of action. Preclinical data demonstrated promising anti-tumor activity comparable to approved antibody therapies.[1] While the initial Phase 1 study in advanced solid tumors did not show objective responses and was halted by the sponsor, the compound was well-tolerated and showed clear evidence of on-target pharmacodynamic activity.[2][12] The continued development of **Evixapodlin** (as OX-4224) by OmRx Oncology in a Phase 2 trial for NSCLC highlights the continued interest in this molecule and the potential for oral small molecule checkpoint inhibitors to offer a valuable alternative in the cancer immunotherapy landscape.[6][13] Further research will be critical to identify the patient populations and potential combination strategies where **Evixapodlin** may provide the most significant clinical benefit.

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